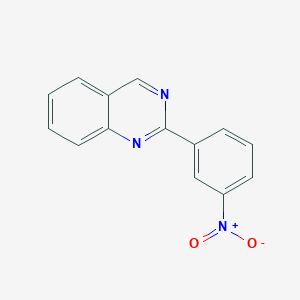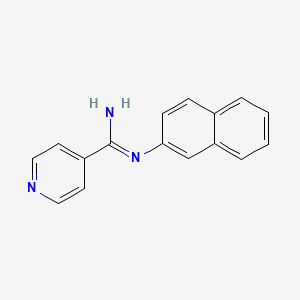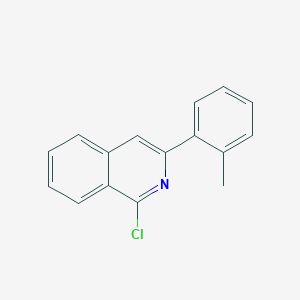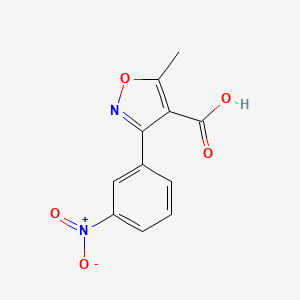
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C14H22ClNO and a molecular weight of 255.78 g/mol . It is also known by other names such as 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Methoxylation: Introduction of a methoxy group at the 5-position of the naphthalene ring.
Reduction: Reduction of the naphthalene ring to form a tetrahydronaphthalene structure.
Amination: Introduction of a propylamine group at the 2-position of the tetrahydronaphthalene ring.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to neurotransmitter function and receptor binding.
Medicine: Potential use in the development of therapeutic agents for neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride can be compared with other similar compounds, such as:
- 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride
- 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- 2-(n-Propylamino)-5-methoxy-1,2,3,4-tetrahydronaphthalene hydrochloride
These compounds share similar structural features but may differ in their specific chemical properties and applications .
Eigenschaften
Molekularformel |
C14H22ClNO |
|---|---|
Molekulargewicht |
255.78 g/mol |
IUPAC-Name |
3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-16-14-6-2-5-12-10-11(4-3-9-15)7-8-13(12)14;/h2,5-6,11H,3-4,7-10,15H2,1H3;1H |
InChI-Schlüssel |
BCJZOOOZJZOOGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1CCC(C2)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)



![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)

![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)



![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)



